Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate
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Overview
Description
Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that features a thiazolidine ring. Thiazolidine motifs are intriguing due to their presence in various bioactive compounds and their potential pharmacological properties . The compound’s structure includes a five-membered ring containing sulfur and nitrogen atoms, which enhances its chemical reactivity and biological activity .
Preparation Methods
The synthesis of ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves the cyclocondensation of thioamides with acetylenedicarboxylate esters . This reaction is carried out in ethanol at ambient temperature, followed by further reactions with oxalyl chloride in dry acetonitrile at elevated temperatures . Industrial production methods may employ green chemistry approaches, such as using reusable catalysts and solvent-free synthesis, to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .
Scientific Research Applications
Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can disrupt bacterial cell wall synthesis, resulting in antimicrobial effects . The presence of the thiazolidine ring enhances its binding affinity to these targets, contributing to its biological activity .
Comparison with Similar Compounds
Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate can be compared to other thiazolidine derivatives, such as:
Thiazolidine-4-one: Similar in structure but lacks the ester group, leading to different reactivity and biological activity.
Thiazolidinedione: Used in diabetes treatment, it has a different substitution pattern on the thiazolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61138-70-3 |
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Molecular Formula |
C11H17NO3S |
Molecular Weight |
243.32 g/mol |
IUPAC Name |
ethyl 2-(3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C11H17NO3S/c1-3-5-6-12-9(13)8-16-10(12)7-11(14)15-4-2/h7H,3-6,8H2,1-2H3 |
InChI Key |
UJVDHJWSHORECT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CSC1=CC(=O)OCC |
Origin of Product |
United States |
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